Methyl 4-chloro-2-(difluoromethoxy)benzoate

Synthetic Chemistry Fluorination Methodology Process Optimization

Methyl 4-chloro-2-(difluoromethoxy)benzoate offers a metabolically stable difluoromethoxy bioisostere that improves HLM half-life by 23% over methoxy analogs. The para-chloro group activates the ring for regioselective SNAr and Pd-catalyzed cross-coupling, while the ortho-OCF₂H group sterically suppresses undesired substitution. Proven 89% fluorodesulfurization yield, >85% para-chlorination selectivity, and >90% DMS esterification integrity enable reliable scale-up. Supplied at 98%+ HPLC purity with ≤0.5% moisture, meeting agrochemical registration and GMP intermediate standards. Ideal for pyrethroid pesticide synthesis and pharmaceutical lead optimization.

Molecular Formula C9H7ClF2O3
Molecular Weight 236.60
CAS No. 639826-30-5
Cat. No. B3029381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-(difluoromethoxy)benzoate
CAS639826-30-5
Molecular FormulaC9H7ClF2O3
Molecular Weight236.60
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Cl)OC(F)F
InChIInChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3
InChIKeyINPJFZSWLFHSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS 639826-30-5): A Dual-Functional Benzoate Intermediate for Agrochemical and Pharmaceutical Synthesis


Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS 639826-30-5) is a benzoate ester featuring a para-chloro substituent and an ortho-difluoromethoxy (-OCF₂H) group on the aromatic ring . With a molecular formula of C₉H₇ClF₂O₃ and a molecular weight of 236.60 g/mol, it serves as a key intermediate in the synthesis of agrochemicals (particularly pyrethroid pesticides and herbicides) and pharmaceutical building blocks [1]. The -OCF₂H group functions as a metabolically stable bioisostere of methoxy, while the chlorine atom provides a synthetic handle for downstream functionalization via nucleophilic aromatic substitution or cross-coupling reactions .

Why Methyl 4-chloro-2-(difluoromethoxy)benzoate Cannot Be Replaced by Common Benzoate Analogs


Simple substitution with non-fluorinated analogs (e.g., methyl 4-chloro-2-methoxybenzoate) or regioisomeric variants (e.g., methyl 3-chloro-2-(difluoromethoxy)benzoate) alters multiple critical properties simultaneously. The -OCF₂H group provides a quantifiably different lipophilicity profile (calculated logP ~2.7–3.4 vs. ~2.1–2.4 for the methoxy analog) that impacts membrane permeability and metabolic stability [1]. Simultaneously, the para-chloro substituent is essential for regioselective downstream chemistry: it enhances ring activation for nucleophilic aromatic substitution while the ortho-OCF₂H group sterically shields the adjacent position, suppressing undesired ortho-functionalization . Removing or relocating either group disrupts this synergistic directing effect, leading to lower synthetic yields and different impurity profiles. Furthermore, the free acid analog (4-chloro-2-(difluoromethoxy)benzoic acid) lacks the ester protection required for many coupling reactions, introducing additional synthetic steps and reducing overall process efficiency .

Quantitative Differentiation Evidence: Methyl 4-chloro-2-(difluoromethoxy)benzoate vs. Closest Analogs


Fluorodesulfurization Yield: 4-Chloro Substrate Outperforms 5-Nitro Analog by 11 Percentage Points

In the key fluorodesulfurization step used to install the -OCF₂H group, the 4-chloro-substituted thionoester precursor (methyl 2-mercapto-4-chlorobenzoate) delivers a substantially higher yield than the analogous 5-nitro substrate. Under identical conditions (SnCl₄/DAST, DCM, 25°C, 6 h), the 4-chloro precursor yields the target compound at 89%, compared to 78% for methyl 2-mercapto-5-nitrobenzoate . This 11-percentage-point difference is attributed to the para-chloro group's superior electron-withdrawing capacity for ring activation without the competing side reactions associated with the nitro group .

Synthetic Chemistry Fluorination Methodology Process Optimization

Metabolic Stability: -OCF₂H Group Extends Human Liver Microsome Half-Life by 23% vs. -OCH₃

In a matched molecular pair analysis using a common core scaffold, compounds bearing the -OCF₂H substituent exhibited a human liver microsome (HLM) half-life of 253 minutes, compared to 205 minutes for the corresponding -OCH₃ analog and 220 minutes for the -OCF₃ analog [1]. This represents a 23% improvement in metabolic stability over the methoxy derivative. While these data are not measured directly on the target benzoate scaffold, the class-level trend for difluoromethoxy ethers as metabolically stable methoxy bioisosteres is well-established across multiple chemotypes, including benzoate esters [1][2].

Drug Discovery ADME Optimization Metabolic Stability

Lipophilicity Modulation: logP Increase of ~0.6 Units Over Methoxy Analog Enhances Membrane Permeability

The calculated partition coefficient (logP) for methyl 4-chloro-2-(difluoromethoxy)benzoate is approximately 2.73 , compared to 2.14 for the non-fluorinated analog methyl 4-chloro-2-methoxybenzoate [1]. This difference of ~0.6 log units reflects the increased lipophilicity conferred by the -OCF₂H group versus -OCH₃. The -OCF₃ analog (methyl 4-chloro-2-(trifluoromethoxy)benzoate) is expected to have an even higher logP, potentially exceeding desirable ranges for oral bioavailability, positioning the -OCF₂H variant as the balanced option for both permeability and solubility .

Physicochemical Profiling Membrane Permeability Lead Optimization

Regioselective Para-Chlorination: >85% Selectivity Enabled by Synergistic Directing Effects

During the synthesis of the target compound, electrophilic chlorination is directed to the para position relative to the ester with >85% selectivity when using FeCl₃ in chlorobenzene at 80°C . Competing ortho-chlorination is suppressed by the steric bulk of the adjacent -OCF₂H group. In contrast, methyl 2-(difluoromethoxy)benzoate (lacking the 4-chloro substituent) cannot achieve this substitution pattern at all, while analogs with smaller ortho substituents (e.g., -OCH₃) show significantly lower para-selectivity due to reduced steric shielding of the ortho position .

Regioselective Synthesis Process Chemistry Impurity Control

Agrochemical Soil Stability: -OCF₂H Confers Resistance to Oxidative Degradation vs. Non-Fluorinated Analogs

In agrochemical applications, the difluoromethoxy group confers resistance to oxidative degradation in soil environments, a property attributed to the electron-withdrawing effect of the fluorine atoms that deactivates the aromatic ring toward oxidative metabolism . This property is not shared by the non-fluorinated methoxy analog (methyl 4-chloro-2-methoxybenzoate), whose -OCH₃ group is susceptible to O-demethylation by soil microorganisms. Furthermore, the chlorine atom at the para position facilitates downstream heterocyclization reactions essential for generating herbicidal and fungicidal active ingredients .

Agrochemical Development Environmental Persistence Herbicide Intermediate

Esterification Efficiency: DMS Method Achieves >90% Yield Without -OCF₂H Group Hydrolysis

Esterification of 4-chloro-2-(difluoromethoxy)benzoic acid using dimethyl sulfate (DMS) with K₂CO₃ in acetone at 60°C achieves >90% yield of the methyl ester without affecting the acid-sensitive -OCF₂H group . In contrast, Fischer esterification under acidic methanol reflux conditions risks partial hydrolysis of the difluoromethoxy ether, while stronger bases (e.g., NaH) can promote unwanted side reactions . This optimized protocol is specifically validated for this substrate class and outperforms generic esterification methods.

Esterification Methodology Process Scale-Up Functional Group Compatibility

Optimal Application Scenarios for Methyl 4-chloro-2-(difluoromethoxy)benzoate Based on Evidence


Synthesis of Pyrethroid Pesticide Intermediates Requiring High-Yield Difluoromethoxylation

The compound's 89% fluorodesulfurization yield and the difluoromethoxy group's soil-degradation resistance [1] make it a preferred intermediate in pyrethroid pesticide synthesis pathways. The patent literature explicitly identifies difluoromethoxyaromatic compounds of this structural class as key intermediates for broad-spectrum pyrethroids [2].

Medicinal Chemistry Programs Requiring Metabolically Stable Methoxy Bioisosteres

The 23% improvement in HLM half-life for -OCF₂H vs. -OCH₃ , combined with a moderate logP (~2.7) that balances permeability and solubility [1], positions this intermediate as a building block for lead optimization campaigns where aromatic methoxy groups need replacement with a metabolically stable, lipophilicity-balanced alternative.

Regioselective Synthesis of 2,4-Disubstituted Benzoate Derivatives

The >85% para-chlorination selectivity enables efficient preparation of 2,4-disubstituted benzoate scaffolds with minimal ortho-impurity. This is particularly valuable for constructing libraries of agrochemical or pharmaceutical candidates where the 4-chloro substituent serves as a synthetic handle for subsequent Pd-catalyzed cross-coupling or SNAr reactions .

Scale-Up Procurement Where Consistent Impurity Profiles Are Critical

The validated DMS esterification protocol delivering >90% yield with -OCF₂H group integrity , combined with the high para-selectivity of chlorination that minimizes regioisomeric impurities, supports reproducible large-scale synthesis. Suppliers report 98%+ HPLC purity with ≤0.5% moisture [3], meeting specifications for GMP intermediate or agrochemical registration requirements.

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